1-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid
Description
1-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid is a complex organic compound belonging to the class of pyrido[2,3-b]pyrazines This compound features a pyridine ring fused to a pyrazine ring, with an ethyl group and a piperidine ring attached to the pyrazine core
Properties
IUPAC Name |
1-(4-ethyl-3-oxopyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-19-12-11(4-3-7-16-12)17-13(14(19)20)18-8-5-10(6-9-18)15(21)22/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGMMTGYELXDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N=C(C1=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrido[2,3-b]pyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The ethyl group can be introduced through alkylation reactions, while the piperidine ring can be formed through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution reactions can be carried out using nucleophiles such as amines or alcohols under various conditions.
Major Products Formed:
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these interactions is crucial for developing its applications in medicine and industry.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazin-2-yl derivatives
Piperidine-4-carboxylic acid derivatives
Other ethyl-substituted heterocyclic compounds
Uniqueness: 1-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid stands out due to its unique structural features and potential applications. Its combination of a pyrido[2,3-b]pyrazine core with an ethyl group and a piperidine ring makes it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
